

The Chemical Properties of Sodium Phytate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Sodium phytate

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Introduction

Sodium phytate, the sodium salt of phytic acid (myo-inositol hexaphosphate), is a naturally occurring organic compound found abundantly in plant tissues, particularly in seeds and bran. [1][2] It serves as the principal storage form of phosphorus in these plant materials. [1][2] In recent years, **sodium phytate** has garnered significant attention in various scientific and industrial fields, including cosmetics, food science, and pharmaceuticals, owing to its potent chemical properties. This technical guide provides a comprehensive overview of the core chemical properties of **sodium phytate**, with a focus on its chelation, antioxidant, and hydrolysis characteristics. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development.

Core Chemical Properties

Sodium phytate is a white to off-white, hygroscopic powder that is soluble in water. [3][4] Its chemical structure, featuring six phosphate groups linked to a myo-inositol ring, underpins its remarkable chemical reactivity.

Table 1: General Chemical and Physical Properties of Sodium Phytate

Property	Value	References
Molecular Formula	$C_6H_6Na_{12}O_{24}P_6$	[5][6]
Molecular Weight	857.87 g/mol (anhydrous)	[7]
Appearance	White to off-white crystalline powder	[3][5]
Solubility	Soluble in water, insoluble in oil	[5][8]
pH (aqueous solution)	~12 (fully neutralized)	[1][9]
pH (in some commercial solutions)	~4.5	[10]
Stability	Stable under normal storage conditions	[11]

Chelation Properties

The most prominent chemical property of **sodium phytate** is its exceptional ability to chelate multivalent metal ions. The six phosphate groups provide multiple negatively charged sites, allowing for the formation of stable complexes with a wide range of cations.[11] This chelating action is crucial for its function in various applications, as it can prevent metal-catalyzed degradation reactions, improve product stability, and influence mineral bioavailability.[12][13]

The stability of these metal-phytate complexes is a critical parameter and is quantified by stability constants (log K). Higher log K values indicate a stronger and more stable complex.

Table 2: Stability Constants (log K) of Phytate with Various Metal Ions

Metal Ion	log K	Experimental Conditions	References
Li ⁺	28.1 (for M ₆ Phy ⁶⁻)	I = 0.1 mol dm ⁻³ , 25 °C	[10]
Na ⁺	25.9 (for M ₆ Phy ⁶⁻)	I = 0.1 mol dm ⁻³ , 25 °C	[10]
K ⁺	24.5 (for M ₆ Phy ⁶⁻)	I = 0.1 mol dm ⁻³ , 25 °C	[10]
Cs ⁺	24.0 (for M ₆ Phy ⁶⁻)	I = 0.1 mol dm ⁻³ , 25 °C	[10]
Mg ²⁺	-	pH-dependent	[8]
Ca ²⁺	-	Chelation significant above pH 5	[14]
Zn ²⁺	-	Stronger binding affinity than citrate	[14]
Cu ²⁺	-	Stronger binding affinity than citrate	[14]
Fe ²⁺	-	Forms stable complexes	[14]
Fe ³⁺	-	High affinity	[15]

Note: The stability constants can vary significantly based on experimental conditions such as pH, temperature, and ionic strength. The values presented are for comparative purposes.

Antioxidant Properties

Sodium phytate exhibits significant antioxidant activity, which is closely linked to its chelating properties. By sequestering pro-oxidant metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), it inhibits the formation of highly reactive hydroxyl radicals via the Fenton reaction.[16][17] This indirect antioxidant mechanism is crucial in preventing oxidative damage to lipids, proteins, and

other cellular components. Furthermore, there is evidence to suggest that phytic acid can directly scavenge free radicals.[15]

Table 3: Antioxidant Activity of Sodium Phytate

Assay	Result	References
DPPH Radical Scavenging	A 0.5% mass fraction solution has a scavenging rate of over 80%	[15]
Ferrous Ion Chelating (FIC) Assay	Effective in chelating Fe ²⁺	[14]

Hydrolysis

Sodium phytate can undergo hydrolysis, a process where the phosphate groups are sequentially cleaved from the inositol ring. This can be achieved through enzymatic action (by phytases) or non-enzymatic methods like autoclaving.[18] The hydrolysis of **sodium phytate** is a critical process in nutrition, as it can release essential minerals that were previously bound, thereby improving their bioavailability.[19] The rate and extent of hydrolysis are dependent on factors such as pH, temperature, and the presence of enzymes.

Experimental Protocols

Ferrous Ion Chelating (FIC) Assay

This spectrophotometric assay evaluates the Fe²⁺ chelating capacity of a substance.

Principle: The assay is based on the competition between the chelating agent and ferrozine for ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. In the presence of a chelating agent like **sodium phytate**, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in absorbance. This decrease is proportional to the chelating activity of the sample.[14]

Materials:

- **Sodium Phytate** solution (various concentrations)

- Ferrous sulfate (FeSO_4) or Ferrous chloride (FeCl_2) solution (e.g., 2 mM)
- Ferrozine solution (e.g., 5 mM)
- Methanol or appropriate buffer solution
- EDTA solution (as a positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation: Prepare serial dilutions of the **Sodium Phytate** and EDTA standard solutions.
- Reaction Mixture: In a 96-well plate, add 50 μL of the sample or standard solution to the wells. Add 50 μL of the FeSO_4 or FeCl_2 solution to all wells.
- Incubation 1: Mix and incubate the plate at room temperature for 10 minutes to allow the sample to chelate the iron.[\[14\]](#)
- Add Ferrozine: Add 100 μL of the working ferrozine solution to all wells to initiate the colorimetric reaction.
- Incubation 2: Incubate at room temperature for another 10 minutes.
- Measurement: Measure the absorbance at 562 nm using a microplate reader.
- Calculation: The chelating activity is calculated as a percentage of inhibition of ferrozine- Fe^{2+} complex formation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Principle: DPPH is a stable free radical with a deep violet color in solution, showing a maximum absorbance around 517 nm. When it reacts with an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a non-radical form, and the color changes to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the sample.^[20]

Materials:

- **Sodium Phytate** solution (various concentrations)
- DPPH solution (e.g., 0.1 mM in methanol or ethanol)
- Methanol or ethanol
- Ascorbic acid or Trolox (as a positive control)
- 96-well microplate or spectrophotometer cuvettes
- Microplate reader or spectrophotometer

Procedure:

- Preparation: Prepare serial dilutions of the **Sodium Phytate** and the positive control.
- Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the sample or standard solution. Add a fixed volume of the DPPH solution.
- Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement: Measure the absorbance at 517 nm.
- Calculation: The percentage of radical scavenging activity is calculated. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is often determined from a dose-response curve.^[21]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxy radicals.

Principle: This assay is based on the inhibition of the oxidation of a fluorescent probe (commonly fluorescein) by a peroxy radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). In the absence of an antioxidant, the peroxy radicals quench the fluorescence of the probe. The presence of an antioxidant protects the fluorescent probe from oxidation, thus preserving the fluorescence signal. The antioxidant capacity is quantified by comparing the area under the fluorescence decay curve (AUC) of the sample to that of a standard antioxidant, typically Trolox.

Materials:

- **Sodium Phytate** solution (various concentrations)
- Fluorescein sodium salt solution
- AAPH solution
- Trolox standard solutions
- Phosphate buffer (pH 7.4)
- 96-well black microplate
- Fluorescence microplate reader with temperature control

Procedure:

- **Preparation:** Prepare serial dilutions of the **Sodium Phytate** and Trolox standards in phosphate buffer.
- **Reaction Mixture:** In a 96-well black microplate, add the sample or standard solution. Then, add the fluorescein solution to all wells.
- **Incubation:** Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- **Initiation of Reaction:** Add the AAPH solution to all wells to initiate the reaction.
- **Measurement:** Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 60-90 minutes) at an excitation wavelength of

~485 nm and an emission wavelength of ~520 nm.

- Calculation: Calculate the net Area Under the Curve (AUC) for each sample and standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined from this curve and is typically expressed as Trolox equivalents (TE).

Signaling Pathways and Mechanisms of Action

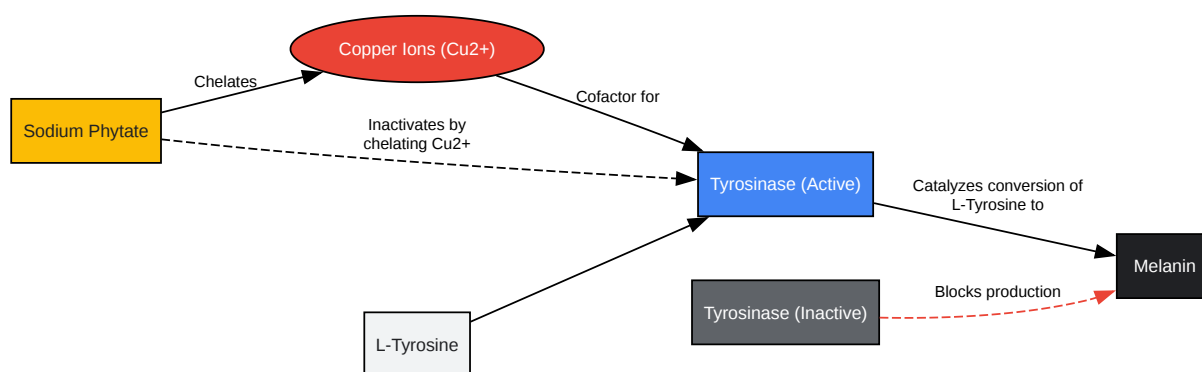
Sodium phytate's chemical properties translate into significant biological activities, often mediated through its influence on various cellular signaling pathways.

Inhibition of Tyrosinase and Skin Lightening

Sodium phytate is known for its skin-lightening properties, which are primarily attributed to its ability to inhibit the enzyme tyrosinase.^[16] Tyrosinase is a key copper-containing enzyme in the melanogenesis pathway, responsible for the production of melanin.

Mechanism:

- Copper Chelation: **Sodium phytate** chelates the copper ions present in the active site of the tyrosinase enzyme.
- Enzyme Inactivation: By binding to the copper ions, **sodium phytate** inactivates the enzyme, thereby inhibiting the conversion of L-tyrosine to L-DOPA and subsequent steps in melanin synthesis.



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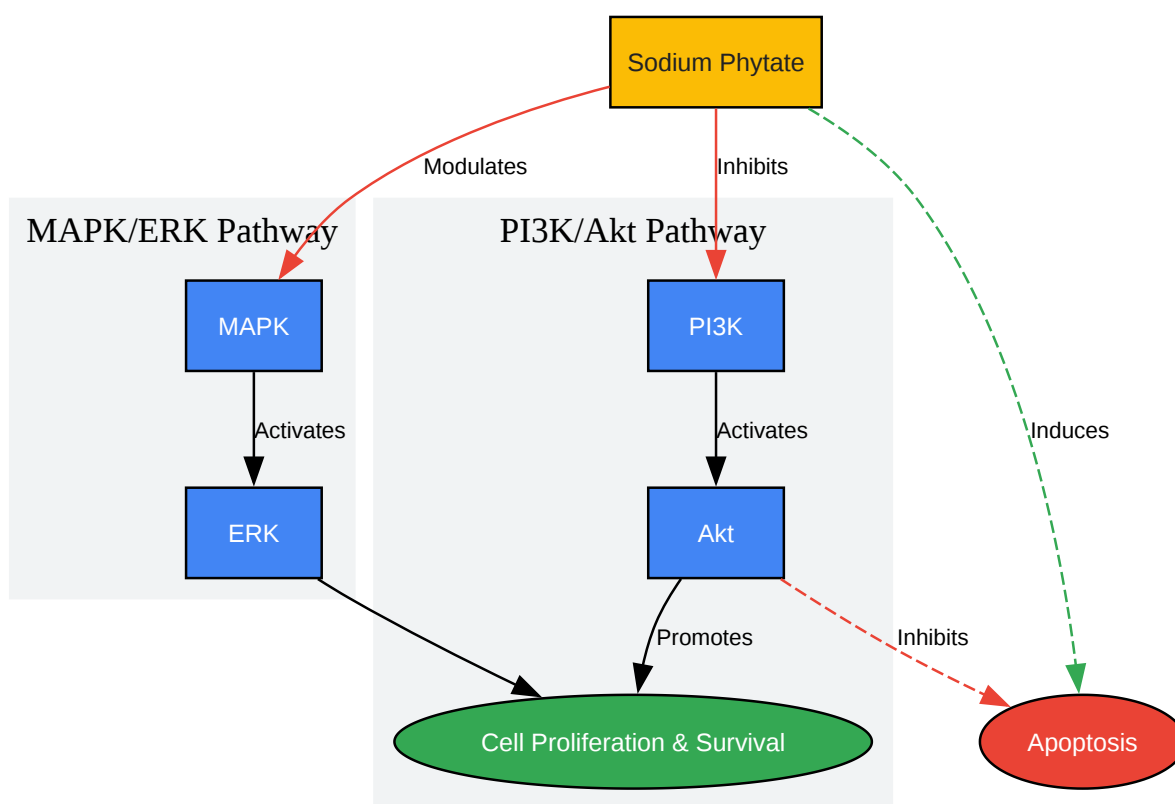
Mechanism of Tyrosinase Inhibition by **Sodium Phytate**.

Anticancer Activity and Modulation of Signaling Pathways

Phytate has been shown to possess anticancer properties, which are thought to be mediated through its influence on key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[12]

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[1][3] Studies have indicated that phytate can inhibit the PI3K/Akt pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[12]

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[16] Dysregulation of this pathway is also implicated in cancer. Phytate has been shown to modulate the MAPK/ERK pathway, contributing to its anticancer effects.[12]



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Modulation of Cancer-Related Signaling Pathways by **Sodium Phytate**.

Conclusion

Sodium phytate is a multifunctional ingredient with a range of valuable chemical properties. Its potent chelating and antioxidant activities make it an effective stabilizer and preservative in various formulations. Furthermore, its ability to modulate key cellular signaling pathways highlights its potential in pharmaceutical and cosmeceutical applications, particularly in skin lightening and cancer prevention. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and harness the chemical properties of **sodium phytate** for the development of novel and effective products. Further research is warranted to establish more comprehensive and standardized quantitative data on its chemical properties under various conditions.

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